4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and triazines This compound is characterized by its unique structure, which includes dichloroanilino and sulfamoylanilino groups attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes the following steps:
Preparation of 3,4-dichloroaniline: This is achieved by chlorination of aniline using chlorine gas in the presence of a catalyst.
Formation of 4-sulfamoylaniline:
Synthesis of 1,3,5-triazine ring: The triazine ring is formed by the cyclization of cyanuric chloride with appropriate amines.
Coupling reactions:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes:
Batch or continuous flow reactors: These are used to ensure consistent product quality and yield.
Purification steps: These include crystallization, filtration, and drying to obtain the pure compound.
Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to verify the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazine ring and sulfonamide groups play a crucial role in this interaction, as they can form hydrogen bonds and other interactions with the target molecules. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzoate
- 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzoic acid
- 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzamide
Uniqueness
The uniqueness of 4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18Cl2N8O4S2 |
---|---|
Molecular Weight |
581.5 g/mol |
IUPAC Name |
4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C21H18Cl2N8O4S2/c22-17-10-5-14(11-18(17)23)28-21-30-19(26-12-1-6-15(7-2-12)36(24,32)33)29-20(31-21)27-13-3-8-16(9-4-13)37(25,34)35/h1-11H,(H2,24,32,33)(H2,25,34,35)(H3,26,27,28,29,30,31) |
InChI Key |
VIGGRACLECKMDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.